3-Amino-N-(4-fluoro-2-methylphenyl)propanamide
Overview
Description
3-Amino-N-(4-fluoro-2-methylphenyl)propanamide is an organic compound with the molecular formula C10H13FN2O It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-fluoro-2-methylphenyl)propanamide typically involves the reaction of 4-fluoro-2-methylaniline with acrylonitrile, followed by hydrogenation and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and acidic or basic conditions for the amidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-fluoro-2-methylphenyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide moiety can be reduced to form corresponding amines.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), primary and secondary amines (from reduction), and various substituted aromatic compounds (from substitution) .
Scientific Research Applications
3-Amino-N-(4-fluoro-2-methylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(2-methylphenyl)propanamide
- 3-Amino-N-(4-chloro-2-methylphenyl)propanamide
- 3-Amino-N-(4-bromo-2-methylphenyl)propanamide
Uniqueness
Compared to similar compounds, 3-Amino-N-(4-fluoro-2-methylphenyl)propanamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s stability and can improve its binding affinity to biological targets .
Properties
IUPAC Name |
3-amino-N-(4-fluoro-2-methylphenyl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-7-6-8(11)2-3-9(7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBUXUZPRQZQEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.